

Palmatine iodide structural modifications C13 alkylation

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Compound Focus: Palmatine iodide

CAS No.: 4880-79-9

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C13 Alkylation of Palmatine: Strategic Importance

The table below summarizes the key information found on the strategic purpose of modifying palmatine at the C13 position.

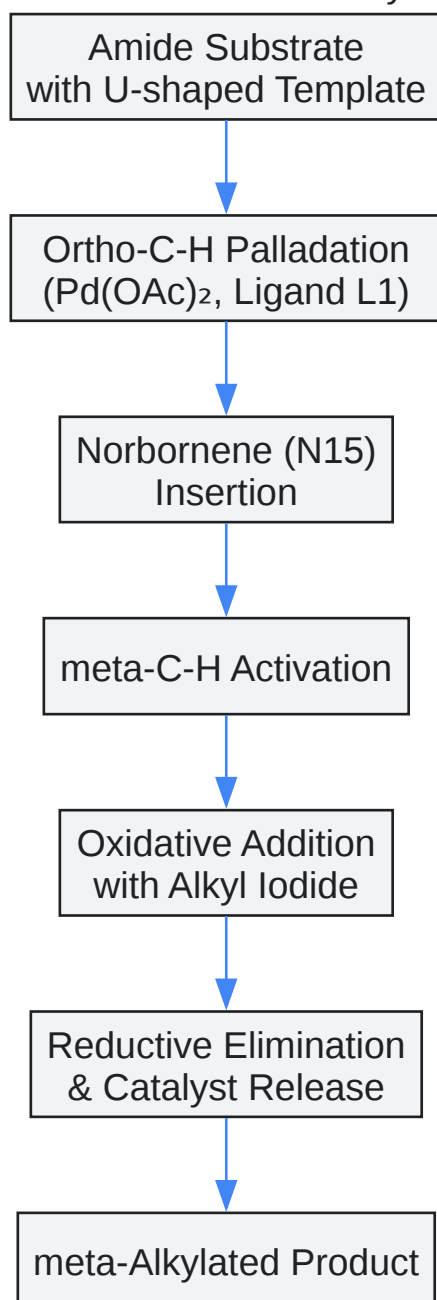
Aspect	Description
Overall Goal	To enhance the clinical potential of palmatine by improving its pharmacokinetic properties, particularly its low oral bioavailability [1].
Specific Modification	C13 alkylation is explicitly listed as a method for the structural modification of palmatine [1].
Other Methods	Combination therapies and the use of nano-delivery systems are also identified as strategies to overcome bioavailability limitations [1].
Primary Challenge	The main issue addressed is the low bioavailability of the natural compound, which limits its therapeutic application [1].

Relevant Alkylation Experimental Methodologies

Although a direct protocol for palmitine C13 alkylation is not available, the following methods from synthetic organic chemistry provide insight into how such transformations can be achieved. These can serve as a conceptual starting point.

The workflow below illustrates the general catalytic cycle for a meta-C–H alkylation, which involves a palladium catalyst and a specially designed norbornene mediator (N15) to achieve the desired selectivity.

Figure 1: Generalized Meta-C-H Alkylation Workflow



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Method	Key Reagents & Conditions	Applicable Substrates	Key Insights & Troubleshooting
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| **Ligand-Enabled meta-C–H Alkylation** [2] | **Catalyst:** Pd(OAc)₂ (10 mol%) **Ligand:** L1 (10 mol%) **Mediator:** Norbornene derivative N15 (1.5 equiv) **Base:** AgOAc (3.0 equiv) **Solvent:** DCE **Temperature:** 75 °C **Electrophile:** Alkyl Iodides | Amides directed by a U-shaped template. | • **Ligand & Mediator Crucial:** Specific quinoline ligand (L1) and norbornene (N15) are essential for success with alkyl iodides containing β-hydrogens. • **Broad Scope:** Tolerates primary, secondary alkyl iodides with various functional groups (CF₃, aryl, protected -OH, -Cl, -CN). • **Secondary Iodides:** Not compatible; may lead to decomposition. | | **Electrochemical XAT Alkylation** [3] | **Reagents:** Et₃N (XAT precursor), H₂O (H-atom donor) **Electrodes:** RVC anode, Pt plate cathode **Solvent:** CH₃CN/H₂O (10:1) **Conditions:** Constant current (3 mA), undivided cell, 50 °C | Unactivated primary, secondary, & tertiary alkyl iodides with electron-poor olefins. | • **Mild Activation:** Uses electrochemistry to generate α-aminoalkyl radicals for Halogen-Atom Transfer (XAT), avoiding strong reductants. • **Functional Group Tolerance:** Excellent compatibility with nitriles, esters, ketones, halides, and heterocycles. • **Cell Design:** An undivided cell is required for the reaction to proceed. |

Technical Support FAQs

Here are some anticipated frequently asked questions based on the search results.

Q1: Why is C13 alkylation of palmatine a recommended strategy? A: C13 alkylation is a structural modification strategy aimed directly at overcoming the primary limitation of natural palmatine: its **low oral bioavailability**. Modifying the molecule at this site can alter its physicochemical properties to improve absorption and metabolic stability [1].

Q2: I cannot find a specific procedure for palmatine C13 alkylation. What should I do? A: This is a current research gap. The recommended path is to:

- **Adapt Existing Methods:** The ligand-enabled meta-C–H alkylation [2] is a strong candidate for exploration, as it is designed for complex molecules.
- **Consult Broader Literature:** A comprehensive search in specialized chemistry databases (e.g., SciFinder, Reaxys) for "palmatine derivative synthesis" or "protoberberine alkaloid functionalization" may yield more direct protocols.

Q3: What is the biggest challenge when working with alkyl iodides in palladium-catalyzed reactions?

A: A major challenge is the undesired **β -hydride elimination** when using alkyl iodides containing β -hydrogens. The ligand-enabled system specifically addresses this by using a tailored norbornene mediator (N15) and ligand (L1) to suppress this pathway and facilitate the desired alkylation [2].

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References

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